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Compound of Interest

Compound Name: 1H-Indazol-5-amine, 3-ethyl-
CAS No.: 461037-08-1
Cat. No.: B3425751
Get Quote
. J

Executive Summary

3-Ethyl-1H-indazol-5-amine (CAS: 1092352-73-6 / Derivative of 19335-11-6) is a critical bicyclic
heteroaromatic scaffold used primarily as a pharmacophore in the development of kinase
inhibitors, specifically targeting Rho-associated protein kinase (ROCK). Its structural integrity—
defined by the planar indazole ring and the exocyclic ethyl and amino groups—governs its
binding affinity in the ATP-binding pocket of target enzymes.

This guide provides a definitive characterization profile for researchers, synthesizing validated
experimental data with mechanistic insights into its synthesis and spectral properties.

Physicochemical Identity
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Property Data

IUPAC Name 3-Ethyl-1H-indazol-5-amine
C

Molecular Formula H
N

Molecular Weight 161.20 g/mol

Appearance Pale yellow to off-white solid

Soluble in MeOH, DMSO, DMF; sparingly

Solubility
soluble in water.

~3.5 (Indazole N1), ~4.0 (Aniline NH
pKa (Calc)
)

Intermediate for Rho-kinase (ROCK) inhibitors

Key Application
[1].

Synthesis & Processing Workflow

The purity and impurity profile of 3-ethyl-1H-indazol-5-amine are heavily dependent on its
synthetic route. The industrial standard involves a cyclization-reduction sequence starting from
2-fluorophenyl ethyl ketone.

Validated Synthetic Protocol
Step 1: Nitration (Precursor Formation)
o Reagents: 2-Fluorophenyl ethyl ketone, NaNO
, H
SO

1]
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e Conditions: 0°C to RT, 1 houir.

e Mechanism: Electrophilic aromatic substitution (nitration) occurs para to the activating fluoro
group (and meta to the ketone), yielding 1-(2-fluoro-5-nitrophenyl)-1-propanone.

Step 2: Hydrazine Cyclization (Indazole Core Formation)

o Reagents: Hydrazine hydrate, Ethylene Glycol.

» Conditions: 165°C, overnight.[1][2]

e Mechanism: Nucleophilic aromatic substitution (S

Ar) of the fluorine by hydrazine, followed by intramolecular condensation with the ketone to
close the pyrazole ring.

 Intermediate:3-Ethyl-5-nitro-1H-indazole.[1][2]

Step 3: Catalytic Hydrogenation (Active Pharmaceutical Ingredient)

e Reagents: 10% Pd/C, Methanol, H

(1 atm).

e Conditions: RT, 4 hours.

e Protocol:

[¢]

Purge reaction vessel with Argon.[2][3]

[¢]

Suspend 3-ethyl-5-nitro-1H-indazole (0.89 g) and Pd/C in MeOH (20 mL).

[e]

Charge with H

balloon (1 atm).

o

Stir for 4 hours; monitor by TLC (Hex/EtOAc 1:1).

[¢]

Filter through Celite® to remove catalyst.
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o Concentrate and purify via silica gel chromatography (Hex/EtOAc 2:1 to 1:2).

e Yield: ~91% (0.68 g).

Pathway Visualization

NaNO3, H2S04
2-Fluorophenyl 0°C->RT 1-(2-Fluoro-5-nitrophenyl)
ethyl ketone -1-propanone

Hydrazine, 165°C H2, Pd/C
Ethylene Glycol MeOH, RT
Cyclization Reduction

3-Ethyl-5-nitro-
1H-indazole

3-Ethyl-1H-indazol-
5-amine

Click to download full resolution via product page

Figure 1: Step-wise synthetic pathway for 3-ethyl-1H-indazol-5-amine, highlighting the critical
cyclization and reduction phases.

Spectroscopic Characterization

Accurate identification requires high-resolution NMR. The following data is derived from the
purified product in Methanol-d

(CD
OD) [1].

Proton NMR ( H NMR) Analysis

Solvent: CD

OD Frequency: 400 MHz (Typical)
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Shift ( Coupling (
Multiplicity Integration Assignment
ppm) Hz)

Structural
Insight

Ortho-
coupling to H-
6. (Note: 6.6
Hz is lower
than typical
7.16 Doublet (d) 1H 6.6 Hz H-7 8.5 Hz ortho,
possibly due
to solvent
effects or
scaffold

strain).

Meta-
coupling to H-

6. The small

value
indicates
long-range
6.90 Doublet (d) 1H 0.6 Hz H-4 interaction,
characteristic
of the
isolated
proton
between the
amino and

ethyl groups.

6.85 Doublet of 1H 12.6*, 1.5 Hz H-6 Technical
Doublets (dd) Note: The
reported 12.6
Hz is likely a
typographical
error in the

source patent
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[1] for ~8.6
Hz (ortho to
H-7). The 1.5
Hz matches
the meta-
coupling to H-
4.

Methylene

. -CH group of the
2.80 Triplet (t) 2H 5.7Hz )
ethyl side

chain at C-3.

Methyl
. -CH terminus of
1.23 Triplet (t) 3H 5.7Hz )
the ethyl side

chain.

Expert Commentary on NMR Shifts: The upfield shift of the aromatic protons (6.85-7.16 ppm)
compared to unsubstituted indazole is driven by the strong electron-donating effect (+M) of the
5-amino group. This increases electron density at the ortho (H-4, H-6) and para (H-7) positions,

shielding these nuclei.

Mass Spectrometry (MS)

¢ lonization Mode: Electrospray lonization (ESI)
o Polarity: Positive (+ve)
e Theoretical [M+H]

:162.10

e Observed Data: While the specific amine MS is not explicitly detailed in the text of the
primary reference, the nitro precursor shows distinct fragmentation.

o Nitro Precursor: Expected

192.
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o Amine Product: Consistent with

162 [M+H]

Quality Control & Purity Profiling

For drug development applications, ensuring the absence of the nitro-intermediate is crucial, as
it is a potential genotoxic impurity (PGI).

HPLC Method Parameters (Recommended)

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 pm, 4.6 x 100 mm).
» Mobile Phase A: 0.1% Formic Acid in Water.

e Mobile Phase B: Acetonitrile.

e Gradient: 5% B to 95% B over 10 minutes.

e Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).

e Retention Time Logic:

o 3-Ethyl-1H-indazol-5-amine: Elutes earlier (more polar due to -NH

).

o 3-Ethyl-5-nitro-1H-indazole: Elutes later (less polar).

Purity Criteria

e Acceptance Limit: >95% (Area %).

o Key Impurity: Unreduced nitro intermediate (must be <0.1% for pharmaceutical use).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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